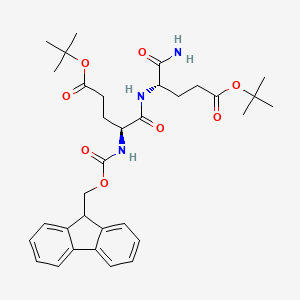
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 is a synthetic peptide compound that is widely used in the field of peptide synthesis. The compound consists of two glutamic acid residues, each protected by a tert-butyl group (OtBu), and an amide group (NH2) at the C-terminus. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group at the N-terminus. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first glutamic acid residue to a solid support resin. The carboxyl group of the glutamic acid is protected by a tert-butyl group to prevent unwanted side reactions. The Fmoc group is used to protect the amino group.
Attachment to Resin: The first glutamic acid residue is attached to the resin via its carboxyl group.
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The second glutamic acid residue, also protected by a tert-butyl group, is coupled to the first residue using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Final Deprotection: The tert-butyl groups are removed using an acid such as trifluoroacetic acid (TFA), and the peptide is cleaved from the resin.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product. The use of greener solvents and optimized reaction conditions is also explored to minimize environmental impact .
化学反应分析
Types of Reactions
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and tert-butyl protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of various functional groups to modify the peptide.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl removal.
Coupling: HBTU, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and DIPEA (N,N-diisopropylethylamine) as a base.
Substitution: Various nucleophiles and electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions are peptides with specific sequences and functionalities, which can be further used in various applications.
科学研究应用
Chemistry
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 is used in the synthesis of complex peptides and proteins. It serves as a building block for creating peptide libraries and studying peptide interactions.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine
This compound is used in the development of peptide-based vaccines and diagnostic tools. It is also explored for its potential in targeted drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications .
作用机制
The mechanism of action of Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 involves the formation of peptide bonds through nucleophilic attack by the amino group on the carboxyl group of another amino acid. The Fmoc and tert-butyl groups protect the reactive sites during synthesis, ensuring selective reactions. The removal of these protecting groups exposes the functional groups, allowing further reactions to occur.
相似化合物的比较
Similar Compounds
Fmoc-Gly-Gly-D-Phe-OtBu: Another Fmoc-protected peptide used in solid-phase synthesis.
Fmoc-Val-Leu-Lys(Boc): A peptide with different amino acid residues and protecting groups.
Uniqueness
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 is unique due to its specific sequence of two glutamic acid residues and the use of tert-butyl and Fmoc protecting groups. This combination provides stability and ease of deprotection, making it highly suitable for solid-phase peptide synthesis .
属性
分子式 |
C33H43N3O8 |
|---|---|
分子量 |
609.7 g/mol |
IUPAC 名称 |
tert-butyl (4S)-5-amino-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C33H43N3O8/c1-32(2,3)43-27(37)17-15-25(29(34)39)35-30(40)26(16-18-28(38)44-33(4,5)6)36-31(41)42-19-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24/h7-14,24-26H,15-19H2,1-6H3,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-/m0/s1 |
InChI 键 |
KBBMYDDJOSJDPL-UIOOFZCWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



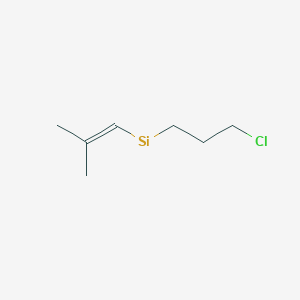
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
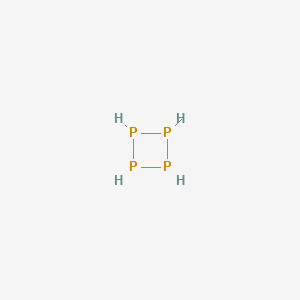

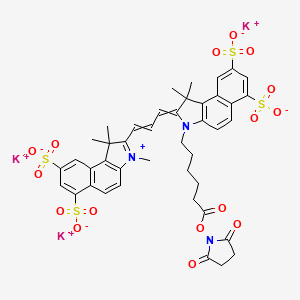
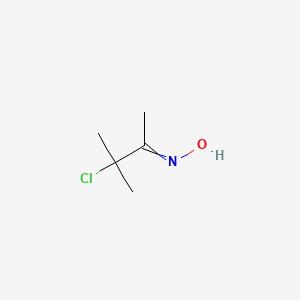
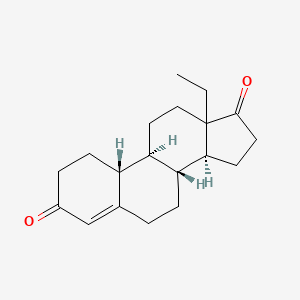
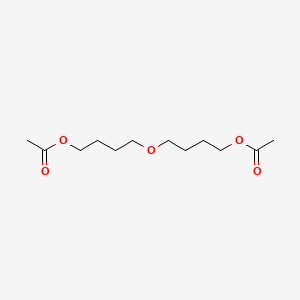
![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
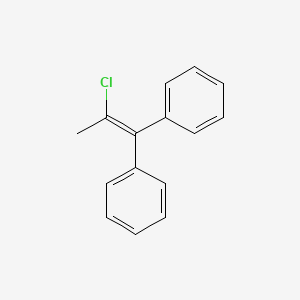
![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
![N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B14752867.png)
![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)
